Ethyl 2,4-dioxo-4-phenyl-3-phenyldiazenylbutanoate
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Overview
Description
Ethyl 2,4-dioxo-4-phenyl-3-phenyldiazenylbutanoate is an organic compound with a complex structure that includes both aromatic and diazenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dioxo-4-phenyl-3-phenyldiazenylbutanoate typically involves the reaction of ethyl acetoacetate with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization and subsequent oxidation to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dioxo-4-phenyl-3-phenyldiazenylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 2,4-dioxo-4-phenyl-3-phenyldiazenylbutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2,4-dioxo-4-phenyl-3-phenyldiazenylbutanoate involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with target molecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,4-dioxo-4-phenylbutanoate: Lacks the diazenyl group, making it less reactive in redox reactions.
Phenylhydrazine derivatives: Similar in structure but may have different functional groups attached to the aromatic ring.
Quinones: Structurally related compounds that also undergo redox reactions but have different reactivity profiles.
Uniqueness
Ethyl 2,4-dioxo-4-phenyl-3-phenyldiazenylbutanoate is unique due to the presence of both the diazenyl and aromatic functional groups, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in various fields of research and industry.
Biological Activity
Ethyl 2,4-dioxo-4-phenyl-3-phenyldiazenylbutanoate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of ethyl acetoacetate with phenyl hydrazine and subsequent modifications. The synthetic route can include:
- Formation of the diazene moiety : This is achieved through the reaction of phenyl hydrazine with a suitable carbonyl compound.
- Cyclization and functionalization : The compound can undergo cyclization to form a dioxo structure which enhances its biological activity.
Antitumor Activity
Research indicates that derivatives of ethyl 2,4-dioxo-4-phenylbutanoate exhibit significant antitumor properties. In a study evaluating Src Kinase inhibitory activity, various derivatives were synthesized and tested. The results showed that these compounds demonstrated moderate to high inhibitory effects compared to staurosporine, a known reference drug .
Compound | Src Kinase Inhibition (%) |
---|---|
Ethyl 2,4-dioxo-4-phenylbutanoate | 45% |
Staurosporine (control) | 85% |
This suggests that ethyl 2,4-dioxo-4-phenylbutanoate could be a promising candidate for further development in cancer therapeutics.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains. For instance, derivatives containing the diazenyl group have been found to inhibit the growth of both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
- Antitumor Studies : A specific case study highlighted the efficacy of ethyl 2,4-dioxo-4-phenylbutanoate in inhibiting tumor cell proliferation in vitro. The study reported a dose-dependent response with significant reductions in cell viability at higher concentrations.
- Antimicrobial Evaluations : In another research project, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the ethyl 2,4-dioxo structure enhanced antimicrobial potency significantly.
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
Properties
Molecular Formula |
C18H16N2O4 |
---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
ethyl 2,4-dioxo-4-phenyl-3-phenyldiazenylbutanoate |
InChI |
InChI=1S/C18H16N2O4/c1-2-24-18(23)17(22)15(16(21)13-9-5-3-6-10-13)20-19-14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |
InChI Key |
NJSWQKBUHFAWBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C(C(=O)C1=CC=CC=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
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